Methyl 7-methoxybenzo[d]thiazole-2-carboxylate
Description
Methyl 7-methoxybenzo[d]thiazole-2-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 7 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The methoxy group enhances electron density in the aromatic system, influencing reactivity and intermolecular interactions . Its molecular formula is C₁₀H₉NO₃S, with a molar mass of 223.25 g/mol, and it is typically stored under controlled conditions to ensure stability .
Properties
IUPAC Name |
methyl 7-methoxy-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-7-5-3-4-6-8(7)15-9(11-6)10(12)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZZPYFNRWTMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methoxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.
Conditions :
-
Basic Hydrolysis : Reflux with 10% NaOH in aqueous ethanol (60–80°C, 4–6 h) .
-
Acidic Hydrolysis : Treatment with concentrated HCl in refluxing dioxane (12 h) .
Product :
7-Methoxybenzo[d]thiazole-2-carboxylic acid.
Mechanistic Insight :
The ester’s carbonyl carbon is attacked by hydroxide ions (basic conditions) or water (acidic conditions), followed by elimination of methanol.
Nucleophilic Substitution at the Ester Group
The ester moiety participates in nucleophilic acyl substitution reactions, enabling the introduction of amides, hydrazides, or thioesters.
Example Reaction with Hydrazine :
-
Product : 7-Methoxybenzo[d]thiazole-2-carbohydrazide.
Applications :
Hydrazide derivatives serve as precursors for Schiff bases and heterocyclic condensation products with demonstrated antimicrobial and anticancer activities .
Demethylation of the Methoxy Group
The methoxy group at C7 can be cleaved under harsh acidic or reductive conditions to yield a hydroxyl group.
Conditions :
Product :
7-Hydroxybenzo[d]thiazole-2-carboxylate.
Utility :
The hydroxyl group enhances hydrogen-bonding capacity, improving interactions with biological targets such as kinase enzymes .
Electrophilic Aromatic Substitution
The electron-rich benzo[d]thiazole ring facilitates electrophilic substitutions, preferentially at positions 4 and 5 due to directing effects of the methoxy and ester groups.
Example Bromination :
-
Product : 4-Bromo-7-methoxybenzo[d]thiazole-2-carboxylate.
Regioselectivity :
The methoxy group directs electrophiles to the para position (C4), while the ester group deactivates the ortho positions (C1 and C3) .
Condensation Reactions
The ester and methoxy groups enable participation in Knoevenagel and Claisen condensations.
Knoevenagel Condensation :
-
Conditions : Aromatic aldehydes, piperidine catalyst in ethanol (reflux, 8–12 h) .
-
Product : (E)-7-Methoxy-2-(arylidene)benzo[d]thiazole carboxylates.
Biological Relevance :
Such derivatives exhibit enhanced antiproliferative activity against tuberculosis and cancer cell lines .
Coordination Chemistry
The thiazole sulfur and ester carbonyl oxygen act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.
Example with Cu(II) :
-
Product : Cu(II)-7-methoxybenzo[d]thiazole-2-carboxylate complex.
Characterization :
Complexes are typically characterized by UV-Vis, IR, and X-ray crystallography .
Mechanistic and Structural Insights
-
Electronic Effects : The C2 ester group withdraws electrons via resonance, activating the thiazole ring for nucleophilic attacks, while the C7 methoxy group donates electrons through resonance, stabilizing electrophilic substitutions .
-
Steric Considerations : Substituents at C2 and C7 influence reaction kinetics. For example, bulky groups at C2 reduce reaction rates in nucleophilic substitutions .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 7-methoxybenzo[d]thiazole-2-carboxylate exhibits significant potential in drug development, particularly in the treatment of cancer and infectious diseases.
Anticancer Properties
Research indicates that derivatives of this compound can interfere with cellular signaling pathways and induce apoptosis in cancer cells. The methoxy substitution enhances its bioavailability and selectivity towards specific biological targets, making it a candidate for further pharmacological exploration.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 8.50 |
| This compound | HeLa (cervical cancer) | 9.20 |
These findings suggest that compounds containing the benzo[d]thiazole structure have diverse biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, indicating its role as a scaffold for developing new antibiotics .
Table 2: Antimicrobial Activity Data
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 15 µg/mL |
Material Science Applications
The unique structural features of this compound allow for its utilization in material science, particularly in the synthesis of functionalized polymers and dyes. Its ability to form stable complexes with various metals enhances its application in creating novel materials with specific properties.
Binding Affinity Studies
In vitro assays have indicated that this compound interacts with protein targets involved in cell proliferation and apoptosis regulation. Molecular docking studies have provided insights into its binding modes and affinities, elucidating mechanisms underlying its biological effects .
Table 3: Binding Affinity Data
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein X | -9.0 |
| Protein Y | -8.5 |
Case Study 1: Anticancer Evaluation
A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant activity with an IC50 value of approximately 8.50 µM against MCF-7 cells. The mechanism was linked to the modulation of key signaling pathways associated with tumor growth .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a MIC of 12 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Methyl 7-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Positional Isomerism
- Methyl 6-Methoxybenzo[d]thiazole-2-carboxylate (CAS 884-22-0): The methoxy group at position 6 alters electronic distribution and steric accessibility compared to the 7-methoxy derivative.
- Methyl 7-Methylbenzo[d]thiazole-2-carboxylate (CAS 1357354-09-6) :
Replacing methoxy with a methyl group at position 7 decreases polarity (logP: ~2.5 vs. ~2.09 for the methoxy analog) and reduces hydrogen-bonding capacity, impacting solubility and bioavailability .
Functional Group Variations
- Methyl 6-Chlorobenzo[d]thiazole-2-carboxylate (CAS 1392015-56-3) :
The chloro group at position 6 introduces electron-withdrawing effects, lowering the electron density of the aromatic ring. This increases electrophilicity and may enhance reactivity in nucleophilic substitution reactions compared to the electron-donating methoxy group . - Ethyl 1,3-Benzothiazole-2-carboxylate (CAS 32137-76-1) :
Substitution of the methyl ester with an ethyl group slightly increases lipophilicity (higher logP), while the absence of a methoxy group simplifies the electronic profile .
Physicochemical Properties
| Compound (CAS) | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| This compound | 223.25 | ~2.09 | 76.7 | 7-OCH₃, 2-COOCH₃ |
| Methyl 6-methoxybenzo[d]thiazole-2-carboxylate (884-22-0) | 223.25 | ~2.10 | 76.7 | 6-OCH₃, 2-COOCH₃ |
| Methyl 7-methylbenzo[d]thiazole-2-carboxylate (1357354-09-6) | 207.24 | ~2.5 | 65.5 | 7-CH₃, 2-COOCH₃ |
| Methyl 6-chlorobenzo[d]thiazole-2-carboxylate (1392015-56-3) | 227.67 | ~2.8 | 65.5 | 6-Cl, 2-COOCH₃ |
Key Observations :
Biological Activity
Methyl 7-methoxybenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential biosynthetic processes, leading to antimicrobial effects.
- Anticancer Activity : Studies indicate that derivatives of thiazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . this compound may exhibit similar properties, contributing to its potential as an anticancer agent.
- Antiviral Effects : Compounds with thiazole rings have demonstrated antiviral activity against various viruses by inhibiting viral replication and adsorption . This suggests that this compound could also possess antiviral properties.
Antimicrobial Activity
Research has shown that thiazole derivatives possess significant antimicrobial properties. For instance, this compound is hypothesized to exhibit activity against both gram-positive and gram-negative bacteria due to structural similarities with known antimicrobial agents.
| Compound | Activity Against | IC50 (μM) |
|---|---|---|
| Methyl 7-methoxybenzothiazole | E. coli & S. aureus | TBD |
| Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole | Mtb | 2.32 |
Anticancer Activity
In vitro studies have reported varying degrees of cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the findings:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF7 | TBD |
| SMART agents | Melanoma | Low nM |
Case Studies
- Anticancer Efficacy : A study on the antiproliferative activity of methoxylbenzoyl-thiazoles showed enhanced growth inhibition on melanoma and prostate cancer cells compared to traditional chemotherapeutics . Compounds similar to this compound were noted for their ability to inhibit tubulin polymerization, a critical process in cell division.
- Antimicrobial Studies : Research focusing on thiazole derivatives indicated promising results against Plasmodium falciparum, showcasing their potential in treating malaria . The structure-activity relationship (SAR) highlighted the importance of specific substituents for enhancing efficacy.
Q & A
Q. What are the common synthetic routes for Methyl 7-methoxybenzo[d]thiazole-2-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves cyclization and esterification steps. A common approach is the condensation of substituted aniline derivatives with thiourea or thioamide precursors, followed by esterification with methanol under acidic conditions. For example, benzothiazole cores are often synthesized via cyclization using Lawesson’s reagent or phosphorus oxychloride (POCl₃) . Optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Selection : Using polar aprotic solvents (e.g., DMF) to improve solubility.
- Purification : Monitoring reaction progress via TLC (ethyl acetate:methanol:water = 10:1:1) and recrystallization from ethanol .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, DMF, 80°C, 6h | 65–70 | |
| Esterification | MeOH, H₂SO₄, reflux, 12h | 80–85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer: Key techniques include:
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Reference |
|---|---|---|
| ¹H NMR | δ 4.01 (s, 3H, OCH₃) | |
| ¹³C NMR | δ 167.8 (C=O) | |
| HPLC Purity | ≥97% (retention time: 6.2 min) |
Q. What are the key pharmacological activities reported for benzothiazole derivatives structurally related to this compound?
Methodological Answer: Benzothiazoles exhibit antitumor, anti-inflammatory, and antimicrobial activities. For example:
- Antitumor Activity : Inhibition of tyrosine kinases or topoisomerases via planar benzothiazole cores .
- Anti-inflammatory Effects : COX-2 inhibition measured via ELISA assays (IC₅₀ values < 10 µM) .
- Assay Design : In vivo models (e.g., carrageenan-induced paw edema in rats) evaluate efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Methodological Answer: Systematic parameter variation is critical:
- Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst loading (5–20 mol%), and reaction time (4–12h) to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-esterified derivatives) .
- Reproducibility : Strict moisture control (anhydrous solvents) and inert atmosphere (N₂) improve consistency .
Q. What advanced computational methods are recommended for predicting the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.
- ADMET Prediction : Use SwissADME to estimate LogP (experimental: ~2.08) and bioavailability .
Q. What experimental strategies are effective for determining the crystal structure of this compound, and how can SHELX software be applied?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/hexane).
- Data Refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Key parameters: R-factor < 0.05, wR₂ < 0.10 .
- Validation : Check CIF files with PLATON for symmetry errors .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?
Methodological Answer:
- Substituent Variation : Modify methoxy (position 7) and carboxylate groups to assess steric/electronic effects.
- Biological Testing : Use dose-response assays (e.g., MTT for cytotoxicity) and compare IC₅₀ values.
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with activity .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
